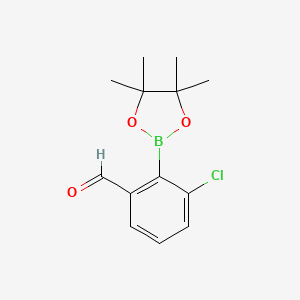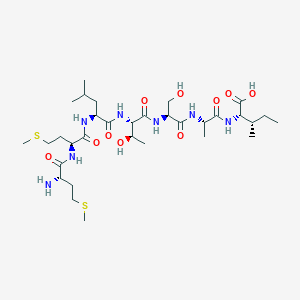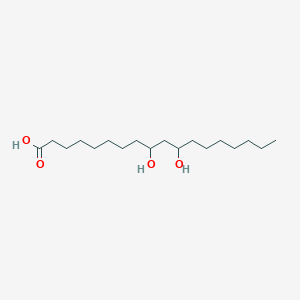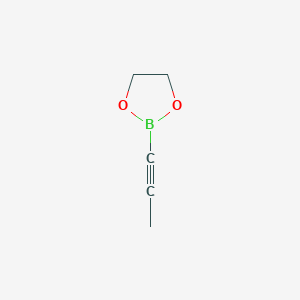
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a prop-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a propargyl alcohol derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The boron atom can participate in substitution reactions, forming new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alkenes or alkanes.
Substitution: Various boron-containing derivatives.
Aplicaciones Científicas De Investigación
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich sites, facilitating reactions such as cross-coupling and addition. The prop-1-yn-1-yl group provides additional reactivity, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Prop-2-yn-1-yl)-1,3,2-dioxaborolane
- 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborinane
- 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane derivatives
Uniqueness
This compound is unique due to its specific combination of a boron-containing ring and a prop-1-yn-1-yl group. This structure imparts distinct reactivity and stability, making it valuable for various chemical transformations and applications .
Propiedades
Número CAS |
676145-33-8 |
|---|---|
Fórmula molecular |
C5H7BO2 |
Peso molecular |
109.92 g/mol |
Nombre IUPAC |
2-prop-1-ynyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C5H7BO2/c1-2-3-6-7-4-5-8-6/h4-5H2,1H3 |
Clave InChI |
JNBGLHYAKSJDMQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



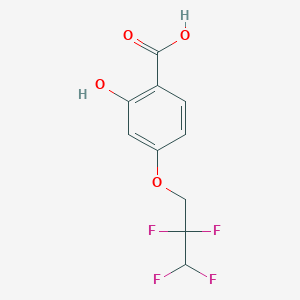
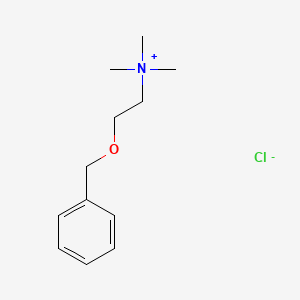
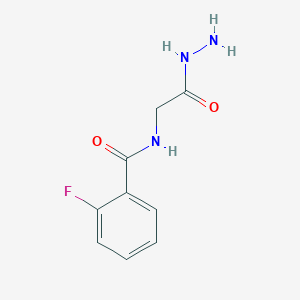
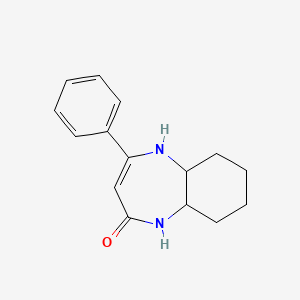
![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)
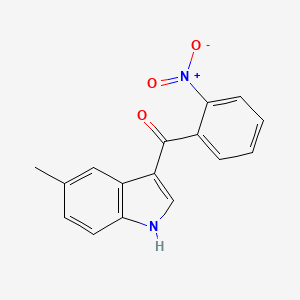
![4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol](/img/structure/B12523004.png)

